molecular formula C13H11NO5 B289789 dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate

dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate

Cat. No. B289789
M. Wt: 261.23 g/mol
InChI Key: BHMBHFVLGWIZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry. This compound is a quinolizinedione derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated extensively.

Mechanism of Action

The mechanism of action of dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various diseases such as cancer and arthritis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may affect the viability of cells in vitro.

Future Directions

There are several future directions for research on dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a lead compound for the development of new anti-inflammatory and anti-tumor agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
In conclusion, dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate is a promising compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate can be synthesized through a variety of methods, including the reaction of dimethyl malonate with 2-aminobenzophenone, followed by cyclization and decarboxylation. Another method involves the reaction of dimethyl malonate with 2-aminobenzonitrile, followed by cyclization and decarboxylation. Both methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

Dimethyl 2-oxo-2H-quinolizine-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In chemistry, this compound has been used as a building block for the synthesis of other quinolizinedione derivatives.

properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

dimethyl 2-oxoquinolizine-3,4-dicarboxylate

InChI

InChI=1S/C13H11NO5/c1-18-12(16)10-9(15)7-8-5-3-4-6-14(8)11(10)13(17)19-2/h3-7H,1-2H3

InChI Key

BHMBHFVLGWIZBF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N2C=CC=CC2=CC1=O)C(=O)OC

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=CC1=O)C(=O)OC

Origin of Product

United States

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